molecular formula C17H15ClN2OS B2706845 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 862825-74-9

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2706845
CAS No.: 862825-74-9
M. Wt: 330.83
InChI Key: DRCCBDJFVSNBQX-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole derivative designed for research into novel therapeutic agents. This compound is of significant interest in medicinal chemistry due to its structural features, which incorporate both an indole nucleus and a thioacetamide side chain—pharmacophores known for diverse biological activities . The indole scaffold is a privileged structure in drug discovery, found in numerous compounds with documented anticancer, antimicrobial, and antiviral properties . Research on closely related analogs provides strong scientific rationale for its investigation. For instance, 2-mercaptobenzimidazole (2MBI) derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, such derivatives have shown promising anticancer effects against human colorectal carcinoma cells (HCT116), with some compounds exhibiting lower IC50 values than the standard drug 5-Fluorouracil (5-FU), indicating potent cytotoxicity . Another research avenue is informed by structurally similar N-phenyl acetamide derivatives, which have been identified as novel inhibitors of human respiratory syncytial virus (RSV) in vitro, functioning by targeting stages of viral replication such as membrane fusion and genome transcription . The proposed mechanism of action for this class of compounds can involve interaction with key enzymatic targets. Dihydrofolate reductase (DHFR), an enzyme critical for purine synthesis, is a known target for the antimetabolite class of antimicrobials, and the 2MBI scaffold shares structural similarities with purine nucleotides . In anticancer research, analogous indole derivatives have been shown to induce apoptosis, cause cell cycle arrest in the G2/M phase, and modulate critical pathways such as EGFR and p53-MDM2 signaling . These multiple and overlapping mechanisms make this compound a compelling candidate for further investigation in these research domains.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCBDJFVSNBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: The indole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioacetamide Formation: The final step involves the reaction of the 1-(4-chlorobenzyl)-1H-indole with thioacetic acid or its derivatives under suitable conditions to form the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Conditions Outcome Reference
Displacement of chlorineNaNH₂, DMF, 80°CSubstitution with amines, alkoxides, or thiols yields derivatives with modified aromatic rings.
Cross-coupling (Buchwald–Hartwig)Pd(OAc)₂, Xantphos, Cs₂CO₃, tolueneIntroduction of aryl/heteroaryl groups via palladium-catalyzed coupling.

Key Findings :

  • Chlorine’s electronegativity activates the para position for substitution, enabling diversification of the benzyl group.

  • Steric hindrance from the indole ring limits reactivity at the meta position.

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)AcOH, 25°C, 4 hSulfoxide (major)Modulation of solubility and bioactivity
mCPBA (1.2 equiv)CH₂Cl₂, 0°C → 25°C, 12 hSulfone (exclusive)Enhanced metabolic stability

Mechanistic Insight :

  • Oxidation proceeds via a radical intermediate, with mCPBA favoring complete conversion to sulfone due to its strong electrophilic character .

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

Hydrolysis to Carboxylic Acid

Conditions Catalyst Yield Reference
6M HCl, reflux, 8 h92%
NaOH (aq), 100°C, 6 h85%

Condensation with Amines

Reagent Conditions Product
NH₂OH·HClEtOH, 80°C, 3 hHydroxamic acid derivative
Hydrazine hydrateTHF, 25°C, 12 hHydrazide analog

Applications :

  • Hydroxamic acids exhibit enhanced metal-chelating properties for pharmacological applications .

Electrophilic Aromatic Substitution on the Indole Ring

The indole core undergoes regioselective electrophilic substitution at the C5 position:

Reagent Conditions Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 1 h5-Nitroindole derivative78%
Br₂ (1 equiv)CHCl₃, 25°C, 2 h5-Bromoindole derivative85%

Regioselectivity :

  • Electron-donating effects of the thioether and 4-chlorobenzyl groups direct electrophiles to the C5 position .

Thiol-Mediated Disulfide Exchange

The thioether group participates in dynamic covalent chemistry:

Reagent Conditions Application
DTT (dithiothreitol)PBS buffer, pH 7.4, 25°CReversible disulfide formation
ThiophenolEt₃N, CH₃CN, 50°CSynthesis of unsymmetric disulfides

Utility :

  • Enables conjugation to biomolecules (e.g., peptides, antibodies) for targeted drug delivery .

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the acetamide to a primary amine:

Catalyst Conditions Yield Reference
Raney NiH₂ (50 psi), EtOH, 80°C, 6 h70%
LiAlH₄THF, 0°C → 25°C, 3 h88%

Applications :

  • Primary amines serve as intermediates for further functionalization (e.g., reductive amination).

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether group:

Wavelength Solvent Product Yield
254 nmMeOHIndole-3-thiol + acetamide65%

Mechanism :

  • Homolytic cleavage generates thiyl radicals, which recombine or abstract hydrogen .

Scientific Research Applications

Overview

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features an indole core, a 4-chlorobenzyl substituent, and a thioacetamide moiety, which contribute to its diverse applications in scientific research, particularly in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design due to its promising anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit key enzymes involved in inflammatory pathways.

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating strong anticancer potential.
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially modulating signaling pathways related to inflammation and cell proliferation.

Biological Studies

In biochemical assays, this compound is utilized to study enzyme inhibition and receptor binding. The compound's ability to affect biological processes makes it a valuable tool for understanding disease mechanisms and developing therapeutic strategies.

Materials Science

The unique structural features of this compound position it as a candidate for applications in organic electronics . Its synthesis can lead to novel materials with specific electronic or optical properties, which are crucial for the development of advanced materials in technology.

Antimicrobial and Antitubercular Activities

A related study focused on the synthesis of thioacetamide derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimicrobial and antitubercular activities against Mycobacterium tuberculosis. The findings suggested that certain modifications enhanced the efficacy against bacterial strains .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of various derivatives against human cancer cell lines. For instance, compounds derived from similar indole-thioacetamide frameworks were tested against MCF-7 breast cancer cells, revealing significant anticancer activity attributed to their structural characteristics .

Comparative Data Table

Compound NameIC50 (µM)Target Cell LineBiological Activity
Compound A0.52HeLaAnticancer
Compound B0.34MCF-7Anticancer
Compound C0.86HT-29Anticancer

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents, linker groups (e.g., thioether vs. sulfonyl), and aromatic systems.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / ID Key Substituents/Linkers Melting Point (°C) Yield (%) Notable Features Evidence ID
Target Compound 4-Cl-benzyl, thioether (-S-) N/A N/A High lipophilicity, thioether stability [7], [9]
2-[1-(4-Cl-benzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (indibulinum) 4-Cl-benzyl, oxo (-O-) N/A N/A Oxo linker; potential metabolic lability [7]
N-(5-((4-Cl-benzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) 4-Cl-benzyl, thioether, thiadiazole 138–140 82 Thiadiazole core; higher melting point [1]
2-(1-(4-Cl-benzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-cyanophenylsulfonyl)acetamide (39) 4-Cl-benzoyl, sulfonamide, methoxy N/A 38 Electron-withdrawing groups; lower yield [4]
2-[1-[(2-Cl-phenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide 2-Cl-benzyl, sulfonyl (-SO₂-) N/A N/A Sulfonyl linker; enhanced solubility [9]
N-(2-(5-methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide (21) Phenylthio, methoxy, ethyl linker N/A 95 Ethyl spacer; high synthetic yield [6]

Key Observations

Linker Group Impact: Thioether (Target Compound): Offers metabolic stability compared to oxo analogs (e.g., indibulinum ), but may be less polar than sulfonyl-linked derivatives (e.g., ).

Substituent Effects :

  • 4-Chlorobenzyl vs. Benzoyl : The 4-Cl-benzyl group (Target Compound) enhances lipophilicity compared to the 4-Cl-benzoyl group in compound 39 , which introduces a ketone that could alter electronic properties.
  • Methoxy Groups : Methoxy substitutions (e.g., compounds 21 ) improve solubility but may sterically hinder target binding.

Heterocyclic Core Modifications :

  • Thiadiazole-containing analogs (e.g., 5j ) exhibit higher melting points (138–140°C), suggesting stronger crystal lattice interactions due to planar heterocyclic systems.

Synthetic Accessibility :

  • Ethyl-linked compound 21 achieved a 95% yield, indicating efficient synthesis, whereas compound 39 had a lower yield (38%), likely due to steric challenges from the sulfonamide group.

Implications for Drug Design

  • Lipophilicity vs. Solubility : The Target Compound’s 4-Cl-benzyl and thioether groups favor membrane permeability but may require formulation adjustments for aqueous solubility. Sulfonyl analogs ( ) balance this with improved polarity.
  • Metabolic Stability : Thioether linkers are less prone to oxidative metabolism than oxo groups, as seen in indibulinum .
  • Target Selectivity : Substituents like methoxy (compound 21 ) or thiadiazole (5j ) could be tailored for specific enzyme pockets (e.g., COX-2 vs. COX-1).

Biological Activity

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide. Its structure features an indole ring, a chlorobenzyl moiety, and a thioacetamide group, which are critical for its biological activity. The synthesis typically involves several steps:

  • Formation of the Indole Derivative : Using Fischer indole synthesis or similar methods.
  • Introduction of the Chlorobenzyl Group : Via nucleophilic substitution reactions.
  • Thioether Formation : Reacting the indole derivative with a thiol compound.
  • Acetamide Formation : Final reaction with an acetamide derivative.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Interacting with Receptors : Modulating receptor activity on cell surfaces, influencing cellular signaling.
  • Altering Gene Expression : Impacting gene expression related to various biological processes.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have reported:

  • Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values for related compounds have been reported in the range of 10–30 µM, suggesting a potent effect against tumor cells .
CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)10
Compound BWM793 (melanoma)15
This compoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Study on Anticancer Activity : A study conducted on indole derivatives showed that compounds similar to this compound had significant growth-inhibitory effects on cancer cell lines, with molecular dynamics simulations revealing interactions with key proteins involved in apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial potential against various pathogens, indicating a broad spectrum of activity, particularly against resistant strains .

Q & A

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the indole 3-position or acetamide nitrogen. Test against a panel of biological targets (e.g., kinases, GPCRs) and correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters .

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